molecular formula C18H14N4O6S2 B5162599 N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide

N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide

Cat. No. B5162599
M. Wt: 446.5 g/mol
InChI Key: QDTBEFTYBCMSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-5-(3-nitrophenyl)-2-furamide, commonly known as Compound 1, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of compounds known as furamides, which are characterized by a furan ring and an amide group. The unique chemical structure of Compound 1 makes it a promising candidate for a wide range of research applications.

Mechanism of Action

The mechanism of action of Compound 1 involves the inhibition of carbonic anhydrase, which is a zinc-containing enzyme that catalyzes the reversible hydration of carbon dioxide. By inhibiting the activity of this enzyme, Compound 1 disrupts the pH balance in the body, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce intraocular pressure in glaucoma patients, and improve cognitive function in animal models of Alzheimer's disease. These effects are believed to be due to the inhibition of carbonic anhydrase, which plays a key role in regulating a wide range of physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Compound 1 in lab experiments is its potent inhibitory activity against carbonic anhydrase. This makes it a valuable tool for studying the role of this enzyme in various physiological and biochemical processes. However, one limitation of using Compound 1 is its potential toxicity. High doses of the compound have been shown to cause liver and kidney damage in animal models, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on Compound 1. One area of interest is the development of new drugs based on the compound's unique chemical structure. Another potential direction is the investigation of the compound's effects on other enzymes and physiological processes. Additionally, further studies are needed to determine the optimal dosage and administration of Compound 1 for various research applications.

Synthesis Methods

The synthesis of Compound 1 involves the reaction of 5-(3-nitrophenyl)-2-furancarboxylic acid with thionyl chloride, followed by the addition of 4-aminobenzenesulfonamide. The resulting product is then treated with potassium carbonate to yield Compound 1 in high purity. The synthesis method has been optimized to ensure high yield and purity of the final product, making it suitable for a wide range of research applications.

Scientific Research Applications

Compound 1 has been extensively studied for its potential applications in scientific research. It has been shown to exhibit potent inhibitory activity against a range of enzymes, including carbonic anhydrase, which plays a key role in regulating pH balance in the body. This makes Compound 1 a promising candidate for the development of new drugs for the treatment of diseases such as glaucoma, epilepsy, and cancer.

properties

IUPAC Name

5-(3-nitrophenyl)-N-[(4-sulfamoylphenyl)carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O6S2/c19-30(26,27)14-6-4-12(5-7-14)20-18(29)21-17(23)16-9-8-15(28-16)11-2-1-3-13(10-11)22(24)25/h1-10H,(H2,19,26,27)(H2,20,21,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTBEFTYBCMSLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C(=O)NC(=S)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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